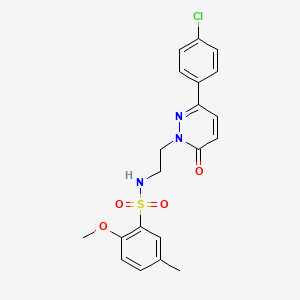

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group and an ethyl-linked benzenesulfonamide moiety. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group) is a key pharmacophore in medicinal chemistry, often associated with biological activity such as enzyme inhibition or receptor modulation . The sulfonamide group (-SO₂NH-) enhances solubility and binding affinity via hydrogen bonding, while the 4-chlorophenyl and methoxy-methyl substituents contribute to hydrophobic interactions and metabolic stability .

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4S/c1-14-3-9-18(28-2)19(13-14)29(26,27)22-11-12-24-20(25)10-8-17(23-24)15-4-6-16(21)7-5-15/h3-10,13,22H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBFXERHWMSIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 457.9 g/mol. Its structure features a pyridazinone core, a chlorophenyl group, and a sulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O4S |

| Molecular Weight | 457.9 g/mol |

| IUPAC Name | N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide |

The biological activity of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary studies suggest that the compound may exert its effects through:

- Inhibition of Viral Replication : Similar compounds have shown potential as antiviral agents by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication through deaminase-independent mechanisms .

- Antitumor Activity : The sulfonamide group is known for its role in anticancer agents, potentially affecting tumor growth through various signaling pathways.

Antiviral Activity

Recent research has indicated that derivatives of similar structures exhibit significant antiviral properties against hepatitis B virus (HBV) and other viral pathogens. For instance, studies on related compounds have demonstrated their ability to inhibit HBV replication effectively. The mechanism involves enhancing A3G levels within host cells, which directly interferes with HBV's life cycle .

Antitumor Activity

In vitro studies have highlighted the potential antitumor effects of the compound. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of key apoptotic pathways. The exact mechanisms remain under investigation but are believed to involve the activation of caspases and alterations in mitochondrial membrane potential.

Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide found that it significantly reduced HBV DNA levels in HepG2.2.15 cells. The compound was tested at various concentrations, revealing an IC50 value indicative of its potency against HBV replication.

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of the compound on different cancer cell lines using an MTT assay. Results indicated that the compound exhibited selective cytotoxicity, with a CC50 value that suggests it could be developed further as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

2.1.1 Compound 6y ()

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

- Core Structure : Indole (aromatic heterocycle with one nitrogen atom).

- Key Features :

- 4-Chlorobenzoyl group (similar to the 4-chlorophenyl in the target compound).

- Methoxy and methyl substituents (shared with the target).

- Acetamide linker (vs. sulfonamide in the target).

- Potential Differences: Indole’s planar structure may enhance π-π stacking but reduce polarity compared to pyridazinone. Acetamide lacks the strong hydrogen-bonding capacity of sulfonamide .

2.1.2 BP 27384 ()

N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate

- Core Structure : Thiazole (five-membered ring with sulfur and nitrogen) + pyrimidine (six-membered ring with two nitrogen atoms).

- Key Features :

- Carboxamide group (vs. sulfonamide in the target).

- Piperazinyl-hydroxyethyl substituent (enhances solubility).

- Potential Differences: Pyrimidine-thiazole system may offer distinct electronic properties compared to pyridazinone. Hydroxyethyl-piperazine introduces basicity and hydrophilicity, absent in the target compound .

Data Table: Structural and Functional Comparison

| Property | Target Compound | Compound 6y (Indole) | BP 27384 (Thiazole-Pyrimidine) |

|---|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | ~600 g/mol (estimated) | ~550 g/mol (estimated) |

| Core Heterocycle | Pyridazinone | Indole | Thiazole + Pyrimidine |

| Key Functional Groups | Sulfonamide, 4-chlorophenyl | Acetamide, 4-chlorobenzoyl | Carboxamide, piperazinyl |

| Solubility Drivers | Sulfonamide, methoxy | tert-Butyl, methoxy | Hydroxyethyl-piperazine |

| Hydrogen Bond Capacity | High (SO₂NH, ketone) | Moderate (NH, carbonyl) | Moderate (NH, hydroxyl) |

Research Findings and Implications

Computational Insights ()

Wavefunction analysis (e.g., using Multiwfn ) could elucidate electronic properties:

- The pyridazinone’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to indole or pyrimidine .

Functional Group Impact

- Sulfonamide vs.

- 4-Chlorophenyl vs. 4-Chlorobenzoyl : The benzoyl group in 6y introduces a carbonyl, increasing polarity but possibly reducing metabolic stability due to esterase susceptibility .

Pharmacokinetic Considerations

- The hydroxyethyl-piperazine in BP 27384 likely enhances aqueous solubility (logP reduction) but may introduce metabolic liabilities (e.g., oxidation) absent in the target compound’s methoxy-methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.